Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring and an ethyl ester group attached to the 2nd position of the acetate moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the bromine atom.
Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LAH can produce the corresponding indazole without the bromine atom .
Scientific Research Applications
Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation and inflammation . The bromine atom and the ethyl ester group may also contribute to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate include:
Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester group.
2-(6-bromo-1H-indazol-3-yl)acetic acid: Similar structure without the ester group.
Ethyl 2-(5-bromo-1H-indazol-3-yl)acetate: Similar structure with the bromine atom at the 5th position instead of the 6th position.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom and the ethyl ester group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position may enhance its binding affinity for certain molecular targets, while the ethyl ester group can affect its solubility and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-(6-bromo-2H-indazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-8-4-3-7(12)5-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDQOKSNBVUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C=CC(=CC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.